molecular formula C18H18FN3O2 B2645295 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109175-84-8

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2645295
CAS No.: 2109175-84-8
M. Wt: 327.359
InChI Key: MFVSNDWQVOFSDL-UHFFFAOYSA-N
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Description

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a rigid azabicyclo[3.2.1]octane core. This compound is distinguished by two key substituents:

  • A 5-fluoropyridine-3-carbonyl group at the 8-position, introducing both fluorine-mediated electronic effects and a planar aromatic moiety.

The azabicyclo[3.2.1]octane scaffold is frequently utilized in medicinal chemistry due to its conformational rigidity, which enhances receptor binding specificity .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-13-7-12(10-20-11-13)18(23)22-14-4-5-15(22)9-16(8-14)24-17-3-1-2-6-21-17/h1-3,6-7,10-11,14-16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVSNDWQVOFSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CN=C3)F)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the fluoropyridine derivative, followed by the introduction of the pyridin-2-yloxy group. The final step involves the formation of the azabicyclo[3.2.1]octane core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms. Additionally, the purification process is crucial to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluoropyridine and pyridin-2-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine and pyridin-2-yloxy groups play a crucial role in binding to these targets, potentially inhibiting or activating specific pathways. The azabicyclo[3.2.1]octane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related azabicyclo[3.2.1]octane derivatives, emphasizing substituent effects, molecular properties, and biological relevance.

Substituent Variations and Electronic Effects

Compound Name Substituents at 8-Position Substituents at 3-Position Molecular Weight (g/mol) Key Features
Target Compound 5-Fluoropyridine-3-carbonyl Pyridin-2-yloxy ~401.46* Fluorine enhances electronegativity; dual aromatic groups for binding .
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane () None (free amine) Pyridin-2-yloxy 277.2 Simpler structure; lacks fluoropyridine carbonyl, reducing steric bulk .
8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one () 2-Fluoro-4-nitrophenyl Ketone 306.29 Nitro group introduces strong electron-withdrawing effects; ketone at 3-position .
8-(Cyclopropylmethyl)-3-[bis(4-fluorophenyl)methoxyethylidenyl] () Cyclopropylmethyl Bis(4-fluorophenyl)methoxyethylidenyl ~480.0† Bulky hydrophobic substituents; fluorophenyl groups enhance lipophilicity .

*Estimated based on (C24H23N3O3: 401.46 g/mol).
†Calculated from molecular formulas in .

Key Observations:

  • The 5-fluoropyridine-3-carbonyl group in the target compound provides a balance of steric bulk and electronic modulation, distinct from simpler amines () or nitroaryl groups ().
  • Dual aromatic substituents (pyridin-2-yloxy and fluoropyridine) may enhance binding to receptors with aromatic pocket domains, as seen in opioid receptor antagonists ().

Conformational and Structural Analysis

  • Azabicyclo Core Geometry : The fused piperidine-pyrrolidine rings adopt a chair conformation (piperidine) and envelope conformation (pyrrolidine), as observed in the crystal structure of 8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one . Similar rigidity likely applies to the target compound, favoring precise receptor interactions.
  • Dihedral Angles : In fluorophenyl-substituted analogs, dihedral angles between aromatic groups and the azabicyclo plane range from 67.63° to 86.59° , influencing spatial orientation for target engagement .

Biological Activity

The compound 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H15_{15}FN2_{2}O2_{2}
  • CAS Number : 2109175-84-8

Key Physical Properties

PropertyValue
Molecular Weight270.29 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological properties, particularly as a potential therapeutic agent in neurological disorders. It has been studied for its role as a dopamine reuptake inhibitor, which may be beneficial in treating conditions such as Parkinson's disease.

The mechanism of action involves the inhibition of dopamine reuptake, thereby increasing dopamine availability in the synaptic cleft. This action is crucial for enhancing dopaminergic signaling, which is often impaired in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Dopamine Reuptake Inhibition :
    • A recent study demonstrated that the compound effectively inhibits dopamine transporters (DAT) in vitro, leading to increased extracellular dopamine levels.
    • Findings : The compound showed a dose-dependent increase in dopamine levels, suggesting potential efficacy in treating Parkinson's disease .
  • Neuroprotective Effects :
    • Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death.
    • Results : The compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, indicating its potential as a neuroprotective agent .
  • Behavioral Studies :
    • Behavioral assessments in animal models revealed that administration of the compound resulted in improved motor function and reduced symptoms of anxiety.
    • : These findings support its potential use in managing symptoms associated with Parkinson's disease and anxiety disorders .

Toxicological Profile

While preliminary studies indicate promising biological activity, further research is necessary to evaluate the long-term safety and toxicity profile of this compound. Current data suggest low acute toxicity; however, chronic exposure studies are needed.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of This compound , it is essential to compare it with similar compounds.

Compound NameActivity TypeKey Findings
BrasofensineDopamine Reuptake InhibitorEffective in Parkinson's treatment
5-Fluoropyridine-3-carboxylic acidAntibacterialBroad-spectrum antibacterial activity
2-Azaspiro[3.3]heptane derivativesNeurological agentsVarious neuroprotective effects

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